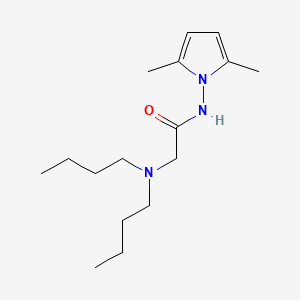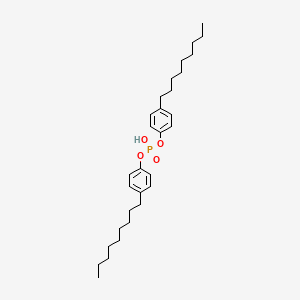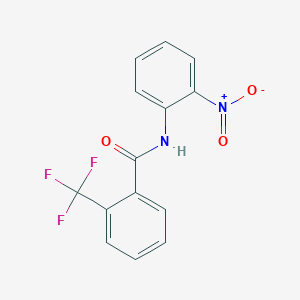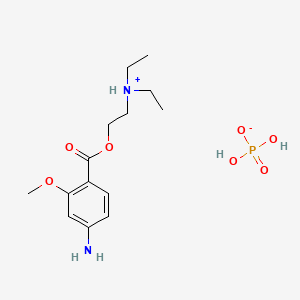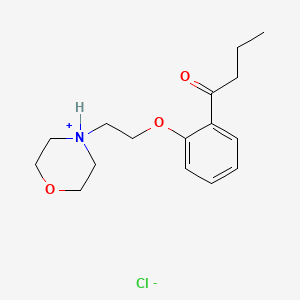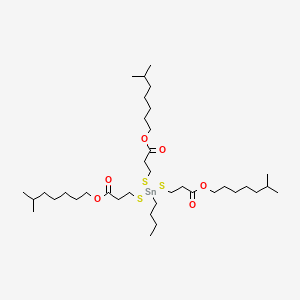
Butyltintris(isooctyl 3-mercaptopropionate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyltintris(isooctyl 3-mercaptopropionate) is a chemical compound that belongs to the class of organotin compounds. It is characterized by the presence of tin atoms bonded to organic groups, specifically isooctyl 3-mercaptopropionate. This compound is known for its applications in various industrial processes, particularly in the stabilization of polyvinyl chloride (PVC) and other polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyltintris(isooctyl 3-mercaptopropionate) typically involves the reaction of butyltin trichloride with isooctyl 3-mercaptopropionate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Butyltin trichloride+3Isooctyl 3-mercaptopropionate→Butyltintris(isooctyl 3-mercaptopropionate)+3HCl
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature and reaction time are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of Butyltintris(isooctyl 3-mercaptopropionate) involves large-scale reactors and precise control of reaction parameters. The process includes the purification of the final product through distillation or recrystallization to remove any impurities and ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
Butyltintris(isooctyl 3-mercaptopropionate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The tin atoms in the compound can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted organotin compounds.
Scientific Research Applications
Butyltintris(isooctyl 3-mercaptopropionate) has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in the production of PVC and other polymers. It acts as a chain transfer agent in polymerization reactions.
Biology: Investigated for its potential use in biological systems due to its ability to interact with thiol groups in proteins and enzymes.
Medicine: Explored for its potential therapeutic applications, particularly in the development of antimicrobial agents.
Industry: Utilized in the manufacturing of coatings, adhesives, and sealants due to its stabilizing properties.
Mechanism of Action
The mechanism of action of Butyltintris(isooctyl 3-mercaptopropionate) involves its interaction with thiol groups in various molecules. The compound can form stable complexes with proteins and enzymes, thereby modulating their activity. The tin atoms in the compound can also participate in catalytic processes, enhancing the efficiency of certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- Isooctyl 3-mercaptopropionate
- Butyl 3-mercaptopropionate
- Trimethylolpropane tris(3-mercaptopropionate)
- Pentaerythritol tetrakis(3-mercaptopropionate)
Uniqueness
Butyltintris(isooctyl 3-mercaptopropionate) is unique due to the presence of tin atoms, which impart distinct chemical and physical properties. The compound’s ability to stabilize polymers and interact with thiol groups makes it particularly valuable in various industrial and research applications.
Properties
CAS No. |
36118-60-2 |
|---|---|
Molecular Formula |
C37H72O6S3Sn |
Molecular Weight |
827.9 g/mol |
IUPAC Name |
6-methylheptyl 3-[butyl-bis[[3-(6-methylheptoxy)-3-oxopropyl]sulfanyl]stannyl]sulfanylpropanoate |
InChI |
InChI=1S/3C11H22O2S.C4H9.Sn/c3*1-10(2)6-4-3-5-8-13-11(12)7-9-14;1-3-4-2;/h3*10,14H,3-9H2,1-2H3;1,3-4H2,2H3;/q;;;;+3/p-3 |
InChI Key |
ZXKSNDROELGGRH-UHFFFAOYSA-K |
Canonical SMILES |
CCCC[Sn](SCCC(=O)OCCCCCC(C)C)(SCCC(=O)OCCCCCC(C)C)SCCC(=O)OCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


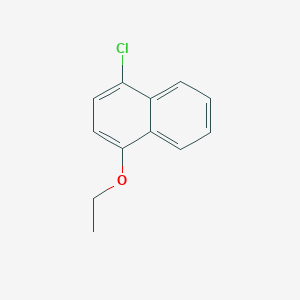

![[(2,3,4,4,5,5-Hexamethylhexan-2-yl)sulfanyl]acetic acid](/img/structure/B15343430.png)
![N-(1-Hydroxy-2-{[hydroxy(quinoxalin-2-yl)methylidene]amino}propylidene)valine](/img/structure/B15343434.png)
![(1R,3S,5S)-1-methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B15343436.png)
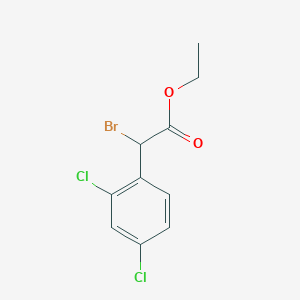
![[(2R,3R,4R,5S,6S,8R,9R,10R,13S,17R,18R)-11-ethyl-5,8-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B15343448.png)
